molecular formula C18H16N4S B7827872 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol CAS No. 7243-20-1

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

Cat. No.: B7827872
CAS No.: 7243-20-1
M. Wt: 320.4 g/mol
InChI Key: FPVPHGICTUFUBK-UHFFFAOYSA-N
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Description

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an indole moiety, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the triazole ring can inhibit certain enzymes. The thiol group may also play a role in redox reactions within cells, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity.

Properties

IUPAC Name

3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVPHGICTUFUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413987
Record name 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-20-1
Record name 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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